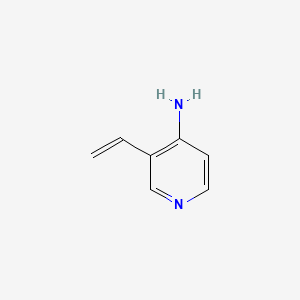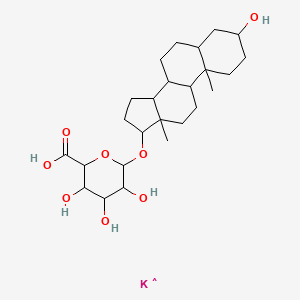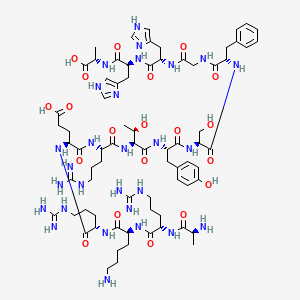
AKTide-2T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AKTide-2T is a peptide substrate for Akt/PKB. It acts as an inhibitor and mimics the optimal phosphorylation sequence of Akt .
Synthesis Analysis
AKTide-2T is a 14-mer peptide which has the ability to bind to the substrate binding domain of Akt1 with a Ki of 12mM .
Molecular Structure Analysis
AKTide-2T contains total 239 bond(s); 125 non-H bond(s), 40 multiple bond(s), 59 rotatable bond(s), 18 double bond(s), 22 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 13 .
Chemical Reactions Analysis
AKTide and AKTide-2T were phosphorylated by AKT as described in the legend to Fig. 2. Phosphoamino acid analysis was performed on the reaction .
Physical And Chemical Properties Analysis
AKTide-2T has a molecular weight of 1715.9 g/mol. It is soluble to 1 mg/ml in water .
科学的研究の応用
Biochemical Research
AKTide-2T is an optimal peptide substrate used for assaying Akt/PKB/Rac-protein kinase activity in vitro . It undergoes phosphorylation at the Ser site . This makes it a valuable tool in biochemical research, particularly in studies involving protein kinases.
Competitive Inhibition Studies
AKTide-2T has been found to competitively inhibit histone H2B phosphorylation . The Ki value, a measure of the binding affinity of the inhibitor for its target, is 12 µM . This property is useful in studies investigating the regulation of histone phosphorylation.
AKT Pathway Studies
Given that AKTide-2T is an excellent in vitro substrate for AKT , it can be used in research focused on the AKT pathway. This pathway plays a crucial role in multiple cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism.
Drug Development
AKTide-2T’s ability to mimic the optimal phosphorylation sequence of Akt makes it a potential candidate for drug development, particularly for diseases associated with dysregulation of the AKT pathway.
作用機序
Target of Action
AKTide-2T is primarily targeted towards Akt , also known as Protein Kinase B (PKB) . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
AKTide-2T acts as an excellent in vitro substrate for Akt . It mimics the optimal phosphorylation sequence of Akt and shows competitive inhibition of histone H2B phosphorylation . It binds to the substrate-binding site of Akt and causes its inhibition . This inhibitory action is due to the AKTide-2T peptide lacking a Threonine (Thr) residue in the S22 position .
Biochemical Pathways
AKTide-2T affects the PI3K/Akt pathway , an oncogenic pro-survival pathway that mediates key cellular functions such as cell cycle progression, growth, proliferation, metabolism, and survival . By inhibiting Akt, AKTide-2T can potentially downregulate this pathway, affecting these cellular processes.
Pharmacokinetics
It is known that aktide-2t is soluble in water , which could influence its absorption and distribution in the body
Result of Action
The inhibition of Akt by AKTide-2T can lead to decreased phosphorylation of downstream targets, such as histone H2B . This could potentially affect various cellular processes, including cell survival and proliferation . .
Action Environment
The action, efficacy, and stability of AKTide-2T could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the solubility and stability of AKTide-2T . .
Safety and Hazards
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMWALZGKQWLK-SWWIKBNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N28O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AKTide-2T | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

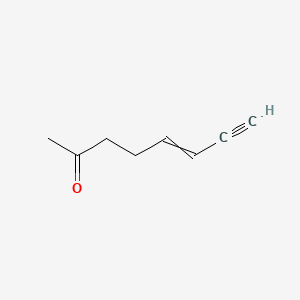
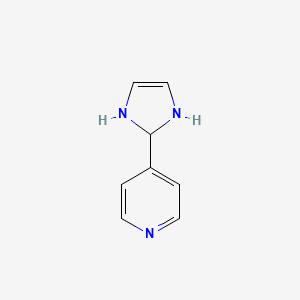
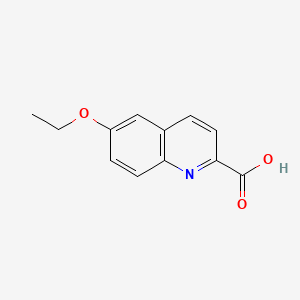
![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
